Basicity Modulation: Ortho vs. Para Substitution
The predicted pKa of 2-(2-ethylphenyl)morpholine is 8.52±0.40, compared to 8.59±0.40 for the para-ethyl isomer 2-(4-ethylphenyl)morpholine . The 0.07 unit difference, though modest, is directionally consistent with the electron-withdrawing inductive effect of the ortho-ethyl group, which slightly reduces the basicity of the morpholine nitrogen relative to the para isomer. For the unsubstituted parent 2-phenylmorpholine, the predicted pKa is similarly 8.52±0.40, but this is for a compound lacking the lipophilic alkyl extension that drives differential logP-based partitioning .
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 8.52±0.40 (predicted) |
| Comparator Or Baseline | 2-(4-Ethylphenyl)morpholine: pKa = 8.59±0.40; 2-Phenylmorpholine: pKa = 8.52±0.40 |
| Quantified Difference | ΔpKa = −0.07 vs. para-ethyl isomer; equivalent to unsubstituted parent |
| Conditions | Predicted values from ChemicalBook using ACD/Labs or equivalent computational methods |
Why This Matters
pKa differences between ortho and para isomers influence protonation state at physiological pH, directly affecting solubility, permeability, and target binding, making the ortho isomer the preferred choice when reduced basicity is desired in a lead optimization program.
